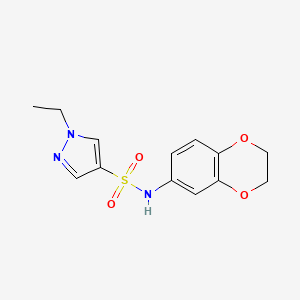
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-4-sulfonamide, commonly known as DBPX, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBPX is a synthetic compound that was first synthesized by researchers at the University of California, San Francisco, in 2006. Since then, DBPX has been the subject of numerous studies, which have explored its synthesis, mechanism of action, and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of DBPX is not fully understood, but studies have shown that it works by inhibiting the activity of the proteasome. The proteasome is responsible for the degradation of proteins in the cell, and inhibition of its activity leads to the accumulation of misfolded and damaged proteins, which ultimately leads to cell death. DBPX has been found to be a potent inhibitor of the proteasome, which makes it a promising candidate for the development of anticancer drugs.
Biochemical and Physiological Effects:
DBPX has been found to have several biochemical and physiological effects. Studies have shown that DBPX can induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the maintenance of normal cellular function. DBPX has also been found to inhibit the activity of the proteasome, which is responsible for the degradation of proteins in the cell. Inhibition of the proteasome leads to the accumulation of misfolded and damaged proteins, which ultimately leads to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DBPX in lab experiments is its potent anticancer activity. DBPX has been found to be effective against various types of cancer cells, which makes it a promising candidate for the development of anticancer drugs. Another advantage of using DBPX in lab experiments is its relatively easy synthesis, which makes it readily available for research purposes. However, one of the limitations of using DBPX in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are several future directions for research on DBPX. One of the most promising directions is the development of DBPX-based anticancer drugs. Studies have shown that DBPX has potent anticancer activity, and further research is needed to develop drugs that can effectively target cancer cells. Another future direction for research on DBPX is the exploration of its potential applications in other fields of research, such as neurodegenerative diseases and infectious diseases. Overall, DBPX has the potential to be a valuable tool in scientific research, and further studies are needed to fully explore its potential.
Méthodes De Synthèse
DBPX is synthesized through a multistep process that involves the reaction of several reagents. The synthesis of DBPX begins with the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-amino-1-ethyl-1H-pyrazole to form the corresponding sulfonamide. The final step in the synthesis of DBPX involves the reduction of the nitro group to form the final product.
Applications De Recherche Scientifique
DBPX has been found to have potential applications in various fields of scientific research. One of the most promising applications of DBPX is in the field of cancer research. Studies have shown that DBPX has potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. DBPX has been found to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of proteins in the cell.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-2-16-9-11(8-14-16)21(17,18)15-10-3-4-12-13(7-10)20-6-5-19-12/h3-4,7-9,15H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFAEGAKOYDKED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{3-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B6137503.png)
![2-[(4-ethylphenyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6137520.png)
![3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]propanamide](/img/structure/B6137533.png)
![methyl 1-[2-(2-methylphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B6137536.png)

![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-({[2-(1-methyl-4-piperidinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6137550.png)
![8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6137568.png)
![N-({1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methyl)-3-phenylpropanamide](/img/structure/B6137571.png)
![2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B6137573.png)
![N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide](/img/structure/B6137577.png)
![2-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6137593.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6137600.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-[(2-methyl-1H-imidazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6137607.png)
![ethyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B6137615.png)